molecular formula C7H11NNa2O2S2 B13789141 Leucine, N-(dithiocarboxy)-, L-, disodium salt CAS No. 75808-45-6

Leucine, N-(dithiocarboxy)-, L-, disodium salt

Cat. No.: B13789141
CAS No.: 75808-45-6
M. Wt: 251.3 g/mol
InChI Key: HJWCAJATZWBIOK-XRIGFGBMSA-L
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Description

Leucine, N-(dithiocarboxy)-, L-, disodium salt is a derivative of the essential amino acid leucine. This compound is characterized by the presence of a dithiocarboxy group attached to the leucine molecule, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucine, N-(dithiocarboxy)-, L-, disodium salt typically involves the reaction of L-leucine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds under alkaline conditions, leading to the formation of the dithiocarboxy group on the leucine molecule. The resulting product is then neutralized with disodium to form the disodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The reaction parameters, such as temperature, pH, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Leucine, N-(dithiocarboxy)-, L-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfide derivatives, reduced leucine, and various substituted leucine derivatives .

Mechanism of Action

The mechanism of action of Leucine, N-(dithiocarboxy)-, L-, disodium salt involves its interaction with cellular proteins and enzymes. The dithiocarboxy group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Leucine, N-(dithiocarboxy)-, L-, disodium salt is unique due to the presence of the dithiocarboxy group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications, distinguishing it from other leucine derivatives .

Properties

CAS No.

75808-45-6

Molecular Formula

C7H11NNa2O2S2

Molecular Weight

251.3 g/mol

IUPAC Name

disodium;(2S)-4-methyl-2-(sulfidocarbothioylamino)pentanoate

InChI

InChI=1S/C7H13NO2S2.2Na/c1-4(2)3-5(6(9)10)8-7(11)12;;/h4-5H,3H2,1-2H3,(H,9,10)(H2,8,11,12);;/q;2*+1/p-2/t5-;;/m0../s1

InChI Key

HJWCAJATZWBIOK-XRIGFGBMSA-L

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])NC(=S)[S-].[Na+].[Na+]

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=S)[S-].[Na+].[Na+]

Origin of Product

United States

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